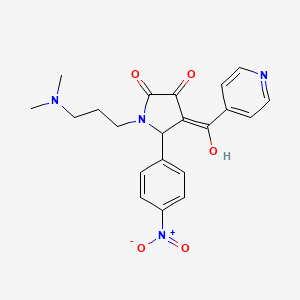

1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 5-hydroxy-2H-pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:

- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.

- Position 4: An isonicotinoyl (pyridine-4-carbonyl) moiety, contributing to π-π interactions and electronic effects.

- Position 5: A 4-nitrophenyl group, a strong electron-withdrawing substituent that may enhance stability or receptor affinity.

Its design aligns with synthetic strategies for pyrrolone derivatives, which are often explored for anticancer, antimicrobial, or hormone-modulating activities .

Properties

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5/c1-23(2)12-3-13-24-18(14-4-6-16(7-5-14)25(29)30)17(20(27)21(24)28)19(26)15-8-10-22-11-9-15/h4-11,18,26H,3,12-13H2,1-2H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOKMZVNJCGOCN-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues and their differences are summarized below:

Key Comparisons

A. Position 1 Substituents

- Target vs. : Both share the 3-(dimethylamino)propyl group, suggesting similar basicity.

- ’s Cyclohexyl/Benzyl Groups : These bulky substituents (e.g., cyclohexyl in Compound 36) may sterically hinder interactions but enhance metabolic stability .

B. Position 4 Substituents

- Isonicotinoyl (Target) vs.

- ’s 3-Nitrophenyl: Introduces a strong electron-withdrawing group at C4, contrasting with the target’s isonicotinoyl. This difference could modulate electronic effects on the lactam ring .

C. Position 5 Substituents

- 4-Nitrophenyl (Target) vs.

- ’s 3-Methoxyphenyl : A methoxy group provides electron-donating properties, which may reduce oxidative stability compared to nitro groups .

Research Findings and Implications

- Antiestrogenic Activity () : Compounds with nitro and methoxy groups (e.g., 36–38) exhibit antiestrogenic effects, suggesting that the target’s 4-nitrophenyl moiety could similarly modulate hormone receptors .

- Solubility and Bioavailability: The dimethylamino group in the target and compounds may enhance water solubility, whereas ’s diethylaminoethyl group could favor tissue penetration .

- Synthetic Flexibility : The pyrrolone core allows modular substitution, as demonstrated by ’s diverse derivatives, enabling tailored electronic or steric properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.